
Navigating the Toxicological Landscape of
Desmethylene Paroxetine Hydrochloride: A

Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Desmethylene paroxetine

hydrochloride

Cat. No.: B593074 Get Quote
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Executive Summary
Desmethylene paroxetine hydrochloride is the principal urinary metabolite of paroxetine, a

widely prescribed selective serotonin reuptake inhibitor (SSRI).[1][2] A thorough understanding

of its toxicological profile is crucial for comprehensive safety assessment of the parent drug.

This technical guide synthesizes the currently available, albeit limited, public information on the

toxicological screening of Desmethylene paroxetine hydrochloride. Due to the scarcity of

direct studies on this metabolite, this document leverages extensive preclinical data on the

parent compound, paroxetine hydrochloride, to provide a predictive context for its potential

toxicological properties. This guide presents available data in structured tables, details relevant

experimental protocols, and utilizes visualizations to illustrate metabolic pathways and

conceptual experimental workflows.

Introduction to Desmethylene Paroxetine
Hydrochloride
Desmethylene paroxetine is a major metabolite of paroxetine, formed through metabolism in

the liver.[3] While paroxetine itself is a potent inhibitor of serotonin reuptake, the

pharmacological and toxicological activities of its metabolites are critical components of its
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overall safety profile.[1][4] This guide focuses on the hydrochloride salt of this primary

metabolite.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Desmethylene paroxetine
hydrochloride is provided below.

Property Value Source

IUPAC Name

4-[[(3S,4R)-4-(4-

fluorophenyl)piperidin-3-

yl]methoxy]benzene-1,2-

diol;hydrochloride

[5][6]

CAS Number 1394861-12-1 [1][5]

Molecular Formula C₁₈H₂₁ClFNO₃ [5]

Molecular Weight 353.8 g/mol [5]

Synonyms
Paroxetine catechol,

Paroxetine Impurity 54
[5]

Metabolic Pathway of Paroxetine
The biotransformation of paroxetine to Desmethylene paroxetine is a key metabolic step.

Understanding this pathway is fundamental to contextualizing the toxicological interest in the

metabolite.
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Caption: Metabolic conversion of Paroxetine to Desmethylene paroxetine.

Direct Toxicological Data on Paroxetine Metabolites
Direct toxicological studies on Desmethylene paroxetine hydrochloride are not extensively

available in the public record. However, environmental risk assessments for the parent drug

have necessitated the evaluation of its major metabolites.

Ecotoxicological Profile
Studies on a major paroxetine metabolite (PM), presumed to be Desmethylene paroxetine,

have been conducted to assess its environmental impact.
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Test Organism/System Endpoint Result (mg/L)

Activated Sludge Respiration EC₅₀ 82

Vibrio fischeri (Microtox) EC₅₀ 33.0

Daphnia magna EC₅₀ 35.0

[EC₅₀: The concentration of a

substance that causes a 50%

effect (e.g., inhibition of

respiration, immobilization) in

the test population][7]

Inferred Toxicological Profile from Paroxetine
Hydrochloride Data
In the absence of direct data, the extensive toxicological information available for the parent

compound, paroxetine hydrochloride, serves as the primary basis for a preliminary toxicological

assessment of its main metabolite. The following sections summarize key preclinical studies on

paroxetine hydrochloride.

Acute Toxicity
Acute toxicity studies establish the lethal dose 50 (LD₅₀), the dose required to cause mortality

in 50% of the test population within a short period.
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Species Sex
Route of
Administration

LD₅₀ (mg/kg)

Rat M/F Intravenous (iv)
Not specified, but

same as mice

Rat M/F Oral (po) Higher than mice

Mouse M/F Intravenous (iv)

Essentially identical

for mesylate and HCl

salts

Mouse M/F Oral (po) ~40% lower than rats

[All studies used 5

animals/sex/dose.

LD₅₀ values are for

deaths within 24 hours

of a single dose.][8]

Sub-chronic Toxicity (4-Week Study in Rats)
Repeated dose toxicity studies provide insight into the effects of longer-term exposure. A 4-

week study was conducted in Sprague-Dawley rats.[8]

Dose Group (mg/kg/day as Paroxetine) Key Findings

5 and 15 (as mesylate salt) Well tolerated.

50 (as mesylate or HCl salt)

Evidence of toxicity: mortality (mesylate only),

sensitivity to touch, salivation, respiratory

sounds, emaciation, decreased body weights.

[The high dose was approximately half the lethal

dose determined in a 14-day range-finding

study.][8]

Genetic Toxicology
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Genetic toxicology studies assess the potential of a substance to cause damage to genetic

material.

Test System Cell Type
Metabolic
Activation

Result

Ames Test
Salmonella

typhimurium
With and without Negative

[The Ames test for

paroxetine

hydrochloride was

conducted in parallel

with the mesylate salt

and showed no

mutagenic potential.]

[8]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological findings.

The following protocols are based on the descriptions provided for the parent compound,

paroxetine hydrochloride.

Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to

induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

Strain Selection: Multiple strains of S. typhimurium (e.g., TA100) are used to detect

different types of mutations.

Dose-Range Finding: A preliminary test is conducted to determine the cytotoxic

concentrations of the test article. For paroxetine HCl, doses from 31.6 to 5000 µ g/plate

were tested, with complete growth inhibition observed at ≥ 1000 µ g/plate .[8]
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Main Assay:

The test compound is dissolved in a suitable vehicle (e.g., DMSO).[8]

The compound is plated with the bacterial strains on a minimal agar medium lacking

histidine.

The assay is conducted both with and without a metabolic activation system (e.g., S9

fraction from rat liver) to mimic mammalian metabolism.

Plates are incubated for a specified period.

Evaluation: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A significant, dose-dependent increase in revertant

colonies compared to the negative control indicates a mutagenic effect.

In-Vivo Toxicity Study Workflow (Conceptual)
The following diagram illustrates a general workflow for an in-vivo toxicological screening,

which would be applicable for a definitive study on Desmethylene paroxetine hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/2001/21-299.pdf_Paroxetine%20Mesylate_Pharmr.pdf
https://www.benchchem.com/product/b593074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation & Dosing

Phase 2: In-Life Monitoring Phase 3: Terminal Procedures & Analysis

Dose_Range_Finding

Main_Study_Groups

Select Doses (e.g., Low, Mid, High)

Dosing_Period

Vehicle Control + Test Groups

Acclimatization

Clinical_Observations Body_Weight Food_Consumption Blood_Collection

End of Study

Necropsy

Histopathology

Tissue Processing

Clinical_Pathology

Hematology & Chemistry

Click to download full resolution via product page

Caption: General workflow for an in-vivo preliminary toxicology study.
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Conclusion and Future Directions
The available data on the toxicology of Desmethylene paroxetine hydrochloride is limited,

primarily consisting of ecotoxicological assessments. The comprehensive preclinical safety

evaluation of the parent compound, paroxetine hydrochloride, reveals a toxicity profile at higher

doses, including clinical signs and changes in body weight, but no evidence of mutagenicity in

the Ames test.[8] While this information provides a valuable starting point, it is not a substitute

for direct toxicological screening of the metabolite itself.

For a complete safety assessment, dedicated studies on Desmethylene paroxetine
hydrochloride are imperative. These should include, at a minimum, acute toxicity testing,

genetic toxicology assays, and repeated-dose sub-chronic studies to definitively characterize

its safety profile and ensure that it does not pose any unique risks not anticipated from the

parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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screening-of-desmethylene-paroxetine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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